Nilotinib-d6
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Overview
Description
Nilotinib-d6 is a deuterated form of Nilotinib, a second-generation tyrosine kinase inhibitor. It is primarily used in the treatment of chronic myelogenous leukemia (CML) that is Philadelphia chromosome positive. The deuterium atoms in this compound replace the hydrogen atoms in the original Nilotinib molecule, which can potentially alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nilotinib-d6 involves the incorporation of deuterium atoms into the Nilotinib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Bulk Synthesis: Large-scale hydrogen-deuterium exchange reactions or the use of deuterated reagents.
Purification: The product is purified using techniques such as crystallization, chromatography, or distillation to ensure the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: Nilotinib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Nilotinib-d6 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Nilotinib.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity of Nilotinib.
Medicine: Used in clinical research to evaluate the therapeutic potential and safety profile of deuterated Nilotinib in comparison to its non-deuterated counterpart.
Industry: Utilized in the pharmaceutical industry for the development of deuterated drugs with improved pharmacokinetic properties.
Mechanism of Action
Nilotinib-d6 exerts its effects by inhibiting the activity of the BCR-ABL tyrosine kinase, which is produced by the Philadelphia chromosome abnormality in CML. The inhibition of BCR-ABL kinase activity prevents the proliferation of leukemic cells and induces apoptosis. This compound also targets other kinases, such as c-KIT and platelet-derived growth factor receptor (PDGFR), contributing to its therapeutic effects .
Comparison with Similar Compounds
Nilotinib-d6 is compared with other similar compounds, such as:
Imatinib: The first-generation tyrosine kinase inhibitor used in the treatment of CML. This compound has a higher affinity for BCR-ABL and is effective in cases resistant to Imatinib.
Dasatinib: Another second-generation tyrosine kinase inhibitor. This compound has a different kinase inhibition profile and may be preferred in certain clinical scenarios.
Bosutinib: A third-generation tyrosine kinase inhibitor with a broader spectrum of activity. This compound is more selective for BCR-ABL.
The uniqueness of this compound lies in its deuterium substitution, which can enhance its pharmacokinetic properties and potentially reduce side effects compared to its non-deuterated counterpart .
Properties
IUPAC Name |
2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZIURLSWUIHRB-AGINCAKFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=CN=CC=C5)C([2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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